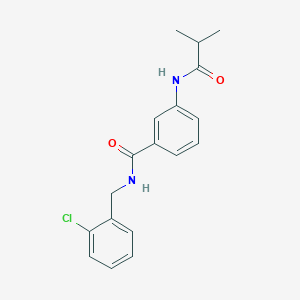
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The purpose of
Wirkmechanismus
The exact mechanism of action of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects in the body. These effects include an increase in the levels of various neurotransmitters, such as serotonin and dopamine, as well as an improvement in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity. This compound has been shown to produce a significant pharmacological effect at relatively low concentrations, making it an ideal candidate for use in various assays. However, one of the limitations of using this compound is its potential toxicity, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide. One potential direction is to investigate the use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, the development of new synthetic methods for the production of this compound may help to improve its pharmacological properties and increase its potential for use in clinical settings.
Synthesemethoden
The synthesis of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide involves the reaction of 3-chlorobenzaldehyde with 2-furylethanamine to form 3-(2-furylmethylideneamino)phenylchloride. This intermediate is then reacted with piperazine-1-carbothioamide to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential application in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an anticonvulsant and antidepressant agent.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-13-3-1-4-14(11-13)19-6-8-20(9-7-19)16(22)18-12-15-5-2-10-21-15/h1-5,10-11H,6-9,12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZWRVOHAWZMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)



![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)

![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)
